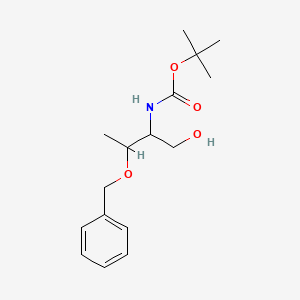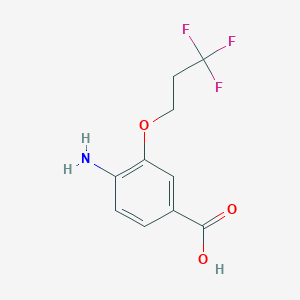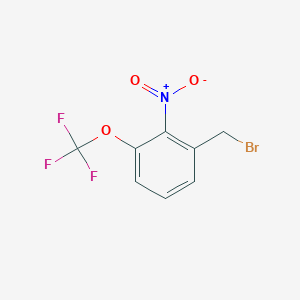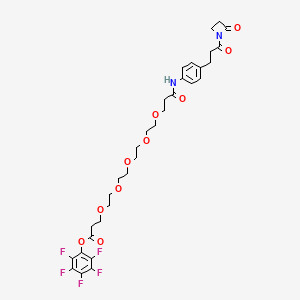![molecular formula C9H10ClN3O2 B12086845 Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- CAS No. 252914-67-3](/img/structure/B12086845.png)
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is known for its unique structure, which includes a chloro group, a phenylamino group, and a carbonyl-oxy linkage. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- typically involves the reaction of ethanimidamide with 2-chloro-N-[[(phenylamino)carbonyl]oxy]- under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of automated systems and precise control of reaction parameters helps in achieving high production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparaison Avec Des Composés Similaires
Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- can be compared with other similar compounds, such as:
- 2-Chloro-N’-[(phenylsulfonyl)oxy]ethanimidamide
- 2-Chloro-N-(1,2-dichloroethenyl)-N,N’-diphenyl-ethanimidamide
These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the chloro group, phenylamino group, and carbonyl-oxy linkage in Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]- makes it distinct and valuable for specific applications.
Propriétés
Numéro CAS |
252914-67-3 |
|---|---|
Formule moléculaire |
C9H10ClN3O2 |
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2-chloroethylidene)amino] N-phenylcarbamate |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-8(11)13-15-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,14) |
Clé InChI |
SFSBQDZAZSRWPB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)O/N=C(/CCl)\N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)ON=C(CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)


![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)





